2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one
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Overview
Description
2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazinone core substituted with a 4-chlorobenzyl group at the 2-position and a p-tolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorobenzyl and p-tolyl groups can be accomplished through nucleophilic substitution reactions. For example, the reaction of 4-chlorobenzyl chloride with a pyridazinone derivative in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(4-chlorobenzyl)-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the specific combination of substituents on the pyridazinone core, which can influence its chemical reactivity and biological activity. The presence of both 4-chlorobenzyl and p-tolyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Biological Activity
2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazine family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazinone core with specific substitutions that enhance its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a pyridazinone core substituted with a 4-chlorobenzyl group at the 2-position and a p-tolyl group at the 6-position. The synthesis typically involves cyclization of hydrazine derivatives with diketones or ketoesters, followed by nucleophilic substitution reactions to introduce the aromatic groups.
Synthetic Route Overview
- Formation of Pyridazinone Core : Cyclization under acidic or basic conditions.
- Substitution Reactions : Nucleophilic substitution using bases like potassium carbonate to attach the aromatic groups.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways and promoting apoptosis in cancer cells through modulation of key signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit bacterial enzymes and disrupt cell membrane integrity. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.12 - 12.5 μg/mL |
Escherichia coli | MIC comparable to ciprofloxacin |
Anticancer Activity
The compound has shown promise as an anticancer agent. It may induce apoptosis in cancer cells by targeting specific signaling pathways critical for cell proliferation and survival.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Mechanisms :
Comparative Analysis with Similar Compounds
Compound | Structure Comparison | Biological Activity |
---|---|---|
2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | Similar structure with phenyl group | Moderate antimicrobial activity |
2-(4-chlorobenzyl)-6-(m-tolyl)pyridazin-3(2H)-one | Similar structure with m-tolyl group | Lower anticancer activity |
The unique combination of substituents in this compound enhances its binding affinity to specific molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-13-2-6-15(7-3-13)17-10-11-18(22)21(20-17)12-14-4-8-16(19)9-5-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCPDKWBXVFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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